Fusaquinon B
Description
Fusaquinon B is an anthraquinone derivative isolated from the marine-derived fungus Fusarium sp. No. ZH-210 . Structurally, it belongs to a class of polyketide-derived metabolites characterized by a planar aromatic core with hydroxyl, methyl, and other substituents.
Properties
Molecular Formula |
C16H20O8 |
|---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(1R,2S,3R,4aR,9aS,10S)-1,2,3,5,8,10-hexahydroxy-6-methoxy-3-methyl-1,2,4,4a,9a,10-hexahydroanthracen-9-one |
InChI |
InChI=1S/C16H20O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,5,8,11,14-15,17-19,21-23H,4H2,1-2H3/t5-,8-,11+,14-,15+,16-/m1/s1 |
InChI Key |
BECCUNGYVJUQCO-IBUKTHIMSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]2[C@@H]([C@H]([C@@H]1O)O)C(=O)C3=C([C@H]2O)C(=C(C=C3O)OC)O)O |
Canonical SMILES |
CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O |
Synonyms |
1,4,5,6,7,9-hexahydroxy-2-methoxy-7-methyl-5,6,8,8a,9,10a-hexahydro-7,9-epoxyanthracen-10-one fusaquinon B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Fusaquinon B with structurally and functionally related anthraquinones and isoquinoline derivatives, focusing on antimicrobial, cytotoxic, and enzymatic activities.
Structural Analogues
2.1.1 Fusaquinon A
- Source : Marine-derived Fusarium sp. .
- Bioactivity: Cytotoxicity: Exhibits selective cytotoxicity against NCI–H187 (lung cancer cell line) with IC50 = 7.32 μM, but weak activity against MCF-7 (breast cancer) and Vero (kidney) cells . Antimicrobial Activity: No significant antituberculosis (MIC >163.33 μM) or antibacterial activity reported .
2.1.2 Nigrosporone A and B
- Source : Fungal metabolites .
- Bioactivity: Antituberculosis: MIC values >169.89 μM (Nigrosporone A) and 172.25 μM (Nigrosporone B) against M. tuberculosis . Structural Difference: Lack the fused pyran moiety present in Fusaquinon derivatives .
2.1.3 Rubrumol (Compound 163)
Functional Analogues
2.2.1 Karanjachromene
- Source : Plant-derived .
- Bioactivity: Antituberculosis: MIC = 12.5 μg/mL against M. tuberculosis . Structural Contrast: A prenylated flavonoid, distinct from anthraquinones .
2.2.2 Medicarpin
- Source : Legume-derived phytoalexin .
- Bioactivity: Antituberculosis: MIC = 100 μg/mL . Mechanism: Isoflavonoid with membrane-disrupting properties, unlike anthraquinones .
Comparative Data Tables
Table 1: Antituberculosis Activity of Selected Compounds
| Compound | Source | MIC (μg/mL or μM) | Reference |
|---|---|---|---|
| Fusaquinon A | Fusarium sp. | >163.33 μM | |
| Nigrosporone A | Fungal metabolite | >169.89 μM | |
| Karanjachromene | Plant | 12.5 μg/mL | |
| Medicarpin | Legume | 100 μg/mL |
Table 2: Cytotoxic Activity of Anthraquinones
| Compound | Cell Line (IC50) | Activity | Reference |
|---|---|---|---|
| Fusaquinon A | NCI–H187: 7.32 μM | Strong | |
| Nigrosporin A | NCI–H187: 13.69 μM | Moderate | |
| Rubrumol | Topo I Inhibition: 23.0 μM | Enzyme Inhibitor |
Key Research Findings and Gaps
- Activity Gaps: No direct data on this compound’s antimicrobial or cytotoxic properties are available in the provided evidence.
- Research Needs: Profiling this compound against cancer cell lines, M.
Q & A
Q. What collaborative frameworks ensure reproducibility of this compound studies across laboratories?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
